molecular formula C23H13FO4 B11957458 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate

Cat. No.: B11957458
M. Wt: 372.3 g/mol
InChI Key: VUOXCXJGYLWLGK-UHFFFAOYSA-N
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Description

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate is a complex organic compound with a unique structure that combines an indene derivative with a fluorobenzoate moiety

Preparation Methods

The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate typically involves multiple steps. One common synthetic route includes the condensation of an indene derivative with a fluorobenzoic acid derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H13FO4

Molecular Weight

372.3 g/mol

IUPAC Name

[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H13FO4/c24-16-9-7-15(8-10-16)23(27)28-17-11-5-14(6-12-17)13-20-21(25)18-3-1-2-4-19(18)22(20)26/h1-13H

InChI Key

VUOXCXJGYLWLGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)C2=O

Origin of Product

United States

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